

A Comparative Analysis of BAY-9835 and First-Generation ADAMTS Inhibitors

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Compound of Interest

Compound Name: BAY-9835

Cat. No.: B12368751

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of **BAY-9835**, a novel ADAMTS inhibitor, with first-generation ADAMTS inhibitors. The information presented is based on available preclinical data and is intended to offer an objective overview for researchers in the field of metalloproteinase-targeted drug discovery.

Introduction

The "A Disintegrin and Metalloproteinase with Thrombospondin motifs" (ADAMTS) family of enzymes plays a crucial role in extracellular matrix remodeling and has been implicated in a variety of physiological and pathological processes. First-generation ADAMTS inhibitors were typically broad-spectrum agents, often repurposed from matrix metalloproteinase (MMP) inhibitor programs. These early compounds, predominantly hydroxamate-based zinc chelators, suffered from a lack of selectivity, leading to off-target effects and limited clinical success.

BAY-9835 represents a new generation of ADAMTS inhibitors, designed for greater selectivity. It is an orally active, potent dual inhibitor of ADAMTS-7 and ADAMTS-12, enzymes that have been genetically linked to the development of coronary artery disease.^[1] This guide will compare the efficacy of **BAY-9835** with that of first-generation inhibitors, focusing on potency, selectivity, and mechanism of action.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data on the inhibitory activity (IC₅₀) of **BAY-9835** and representative first-generation broad-spectrum MMP inhibitors. It is important to note the lack of specific activity data for first-generation inhibitors against ADAMTS-7 and ADAMTS-12, highlighting the shift in focus and selectivity with newer compounds like **BAY-9835**.

Table 1: Inhibitory Activity (IC₅₀) of **BAY-9835**

Enzyme	IC ₅₀ (nM)
ADAMTS-7	6
ADAMTS-12	30
ADAMTS-4	>10,000
ADAMTS-5	>10,000
MMP-2	>10,000
MMP-9	>10,000
MMP-13	>10,000
MMP-14	>10,000

Data sourced from publicly available research.

Table 2: Inhibitory Activity (IC₅₀) of Representative First-Generation Broad-Spectrum MMP Inhibitors

Enzyme	Marimastat IC50 (nM)	Batimastat IC50 (nM)
MMP-1	5	3
MMP-2	6	4
MMP-3	230	20
MMP-7	13	6
MMP-9	3	4
MMP-14	9	-
ADAMTS-7	Data not available	Data not available
ADAMTS-12	Data not available	Data not available

Data for Marimastat and Batimastat are primarily against MMPs and sourced from various publications.^{[2][3][4]} The lack of available data for ADAMTS-7 and ADAMTS-12 is a key differentiator from targeted inhibitors like **BAY-9835**.

Experimental Protocols

The determination of inhibitor potency is critical for comparative analysis. A widely used method for assessing ADAMTS activity and inhibition is the fluorescence resonance energy transfer (FRET) assay.

Generalized Protocol for ADAMTS Enzymatic Assay (FRET-based)

This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against ADAMTS enzymes. Specific parameters such as enzyme and substrate concentrations, and incubation times, may need to be optimized for different ADAMTS subtypes and specific substrates.

1. Reagents and Materials:

- Recombinant human ADAMTS enzyme (e.g., ADAMTS-7, ADAMTS-12)

- Fluorogenic peptide substrate specific for the ADAMTS enzyme of interest. The substrate typically consists of a peptide sequence recognized by the enzyme, flanked by a fluorophore and a quencher.
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.
- Test inhibitor (e.g., **BAY-9835**) dissolved in a suitable solvent (e.g., DMSO).
- 96-well or 384-well black microplates, suitable for fluorescence measurements.
- Fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore/quencher pair.

2. Assay Procedure:

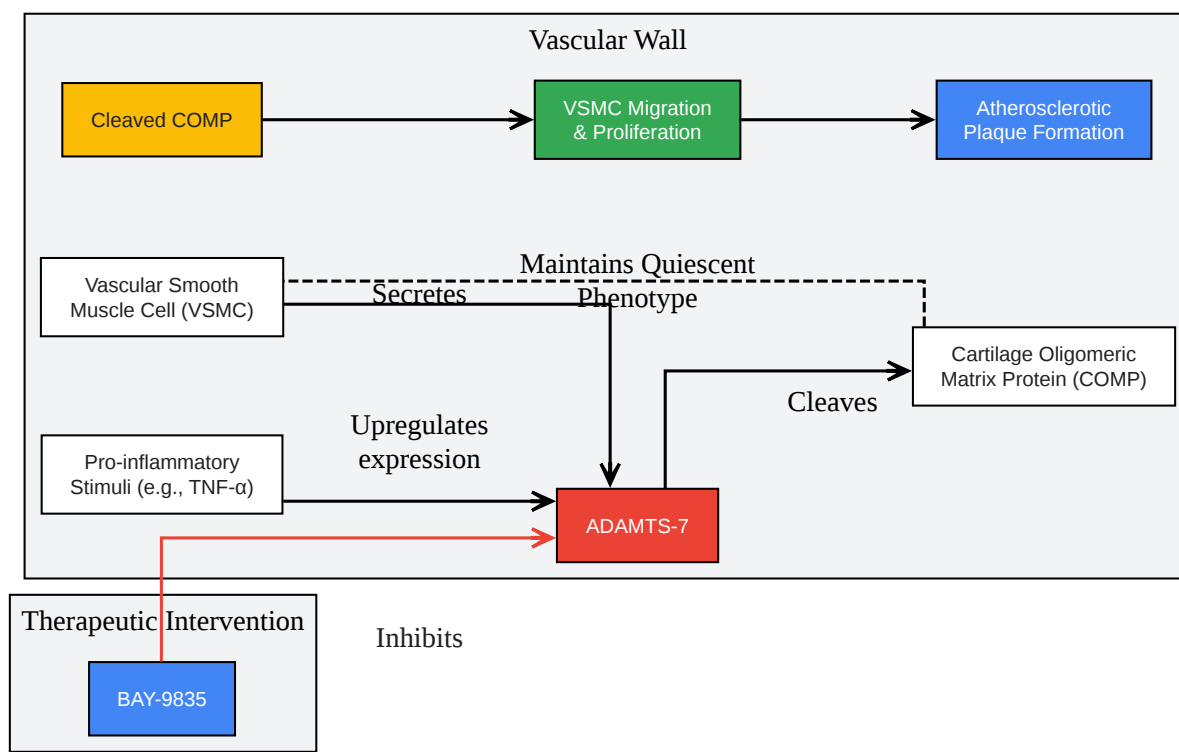
- Prepare inhibitor dilutions: Create a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically $\leq 1\%$).
- Enzyme and inhibitor pre-incubation: In the microplate wells, add the recombinant ADAMTS enzyme to the assay buffer. Then, add the serially diluted inhibitor to the respective wells. Include control wells containing the enzyme with assay buffer and solvent (positive control, no inhibition) and wells with only assay buffer (blank).
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
- Initiate the reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Kinetic measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the ADAMTS enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.
- Data Analysis:

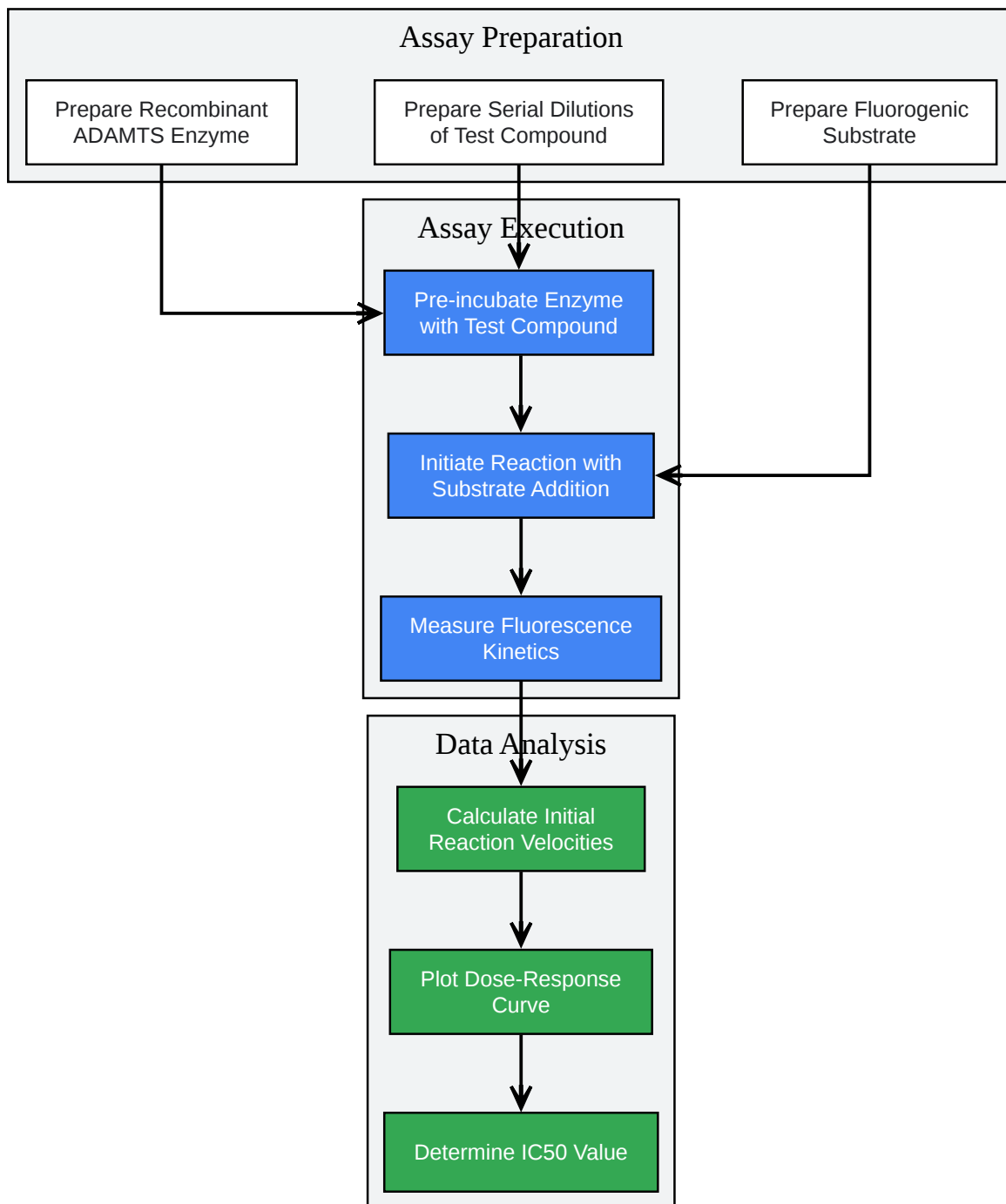
- Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
- Plot the reaction velocity against the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving ADAMTS-7 in the context of atherosclerosis, a key area of investigation for **BAY-9835**.





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